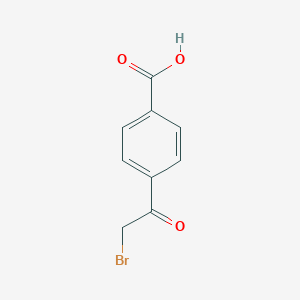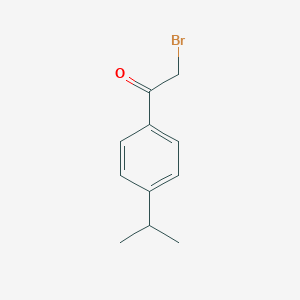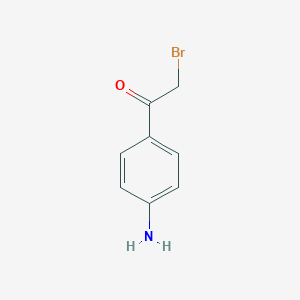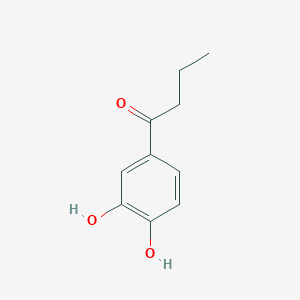
1-(3,4-二羟基苯基)丁烷-1-酮
描述
3’,4’-Dihydroxybutyrophenone is an organic compound with the molecular formula C10H12O3. It is characterized by the presence of two hydroxyl groups and a benzene ring in its structure. This compound is known for its white crystalline solid form and has a melting point of approximately 132-134 degrees Celsius . It is soluble in ethanol and ether, making it versatile for various applications.
科学研究应用
3’,4’-Dihydroxybutyrophenone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Medicine: Investigated for potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
1-(3,4-dihydroxyphenyl)butan-1-one, also known as 3’,4’-Dihydroxybutyrophenone or 3’,4’-Dihydroxy-1-phenyl-2-butanone, is a compound that has been found to exhibit antifungal activity . Its primary targets are phytopathogenic fungi , including Glomerella cingulate, Botrytis cirerea, Fusarium graminearum, Curvularia lunata, and Fusarium oxysporum f. sp .
Mode of Action
It is known that the compound interacts with its targets, the phytopathogenic fungi, and inhibits their growth . The compound’s structure, particularly the presence of an α,β-unsaturated ketone unit of the alkyl chain, is believed to be crucial for its fungicidal action .
Biochemical Pathways
Given its antifungal activity, it is likely that the compound interferes with essential biochemical processes in the fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to inhibition of fungal growth .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (18020000) and density (1194g/cm3), may influence its bioavailability .
Result of Action
The primary result of the action of 1-(3,4-dihydroxyphenyl)butan-1-one is the inhibition of the growth of phytopathogenic fungi . This antifungal activity makes the compound potentially useful in the development of new antifungal agents .
生化分析
Biochemical Properties
The compound has been found to have antioxidant and anti-inflammatory activities
Cellular Effects
Given its antioxidant and anti-inflammatory activities, it may influence cell function by modulating oxidative stress and inflammatory responses
Molecular Mechanism
It is likely that its antioxidant and anti-inflammatory activities involve interactions with biomolecules and potential modulation of enzyme activity
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: 3’,4’-Dihydroxybutyrophenone can be synthesized through the reaction of butyric acid with resorcinol. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 3’,4’-Dihydroxybutyrophenone often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process.
化学反应分析
Types of Reactions: 3’,4’-Dihydroxybutyrophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
3,4-Dihydroxyacetophenone: Known for its antioxidant action in erythrocyte hemolysis.
2’,4’-Dihydroxybutyrophenone: Another similar compound with comparable properties.
Uniqueness: 3’,4’-Dihydroxybutyrophenone is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit significant antioxidant properties. Its versatility in scientific research and industrial applications further distinguishes it from similar compounds.
属性
IUPAC Name |
1-(3,4-dihydroxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-3-8(11)7-4-5-9(12)10(13)6-7/h4-6,12-13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLERVTXJOGYIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169673 | |
| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17386-89-9 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17386-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyrophenone, 3',4'-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017386899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 1-(3,4-dihydroxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


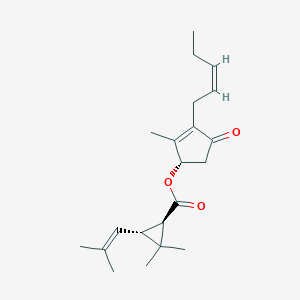
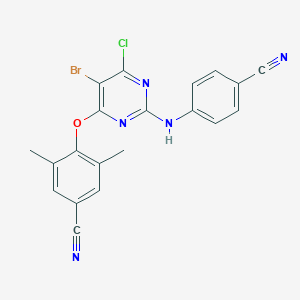
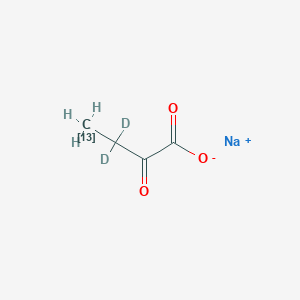

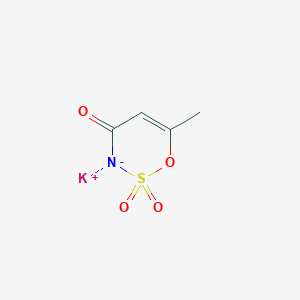

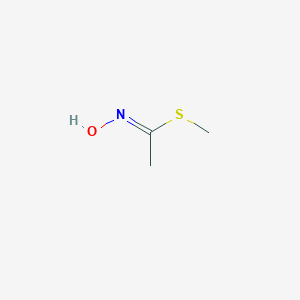
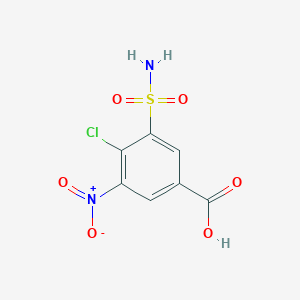
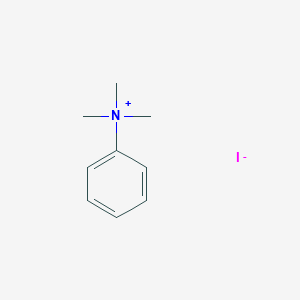
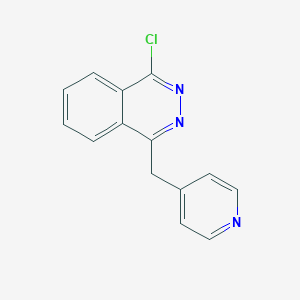
![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
